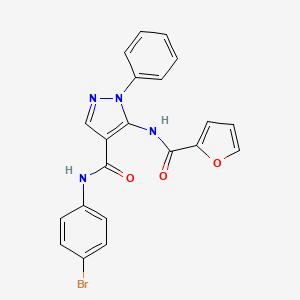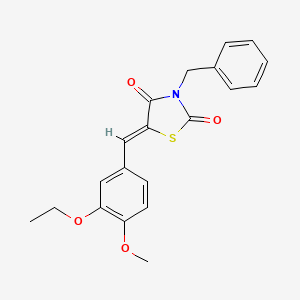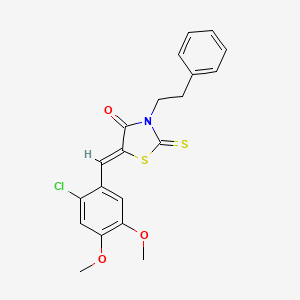
N-(4-bromophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-bromophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BFPF, is a synthetic compound that has gained considerable interest in scientific research due to its potential therapeutic applications. BFPF belongs to the class of pyrazole derivatives and is known for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of BFPF involves the inhibition of several signaling pathways that are involved in inflammation and cancer. BFPF inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. BFPF also inhibits the activation of signal transducer and activator of transcription 3 (STAT3), which is a transcription factor that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BFPF has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which reduces inflammation in the body. BFPF also induces apoptosis and inhibits the growth of cancer cells, which makes it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
BFPF has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. BFPF also has a high purity and stability, which makes it suitable for use in experiments. However, BFPF has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to use in aqueous solutions. BFPF also has a high melting point, which makes it difficult to dissolve in some solvents.
Future Directions
There are several future directions for research on BFPF. One area of research could be the development of BFPF as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be the development of BFPF as a potential anti-cancer agent for the treatment of various types of cancer. Additionally, future research could focus on the optimization of the synthesis method for BFPF to improve its solubility and stability.
Scientific Research Applications
BFPF has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. BFPF also exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFINCRHJPAPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3615324.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615330.png)
![1-({1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B3615334.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615342.png)

![5-{[(2,5-dichlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615358.png)





![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B3615408.png)
![2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3615418.png)